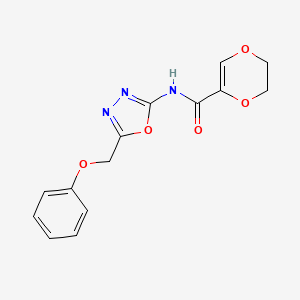

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Descripción

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 1286728-53-7) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at the 5-position and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at the 2-position. Its molecular formula is C₁₄H₁₃N₃O₅, with a molecular weight of 303.27 g/mol . The structural complexity arises from the fusion of the oxadiazole ring (a nitrogen- and oxygen-containing heterocycle) with the dihydrodioxine system, which confers unique electronic and steric properties. The Smiles notation (O=C(Nc1nnc(COc2ccccc2)o1)C1=COCCO1) highlights the connectivity of these groups .

Propiedades

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c18-13(11-8-19-6-7-20-11)15-14-17-16-12(22-14)9-21-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEHPHHTHMZNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as phenoxymethylpenicillin, are known to target penicillin g-sensitive microorganisms.

Mode of Action

Related compounds like phenoxymethylpenicillin are known to be effective against bacteria by inhibiting the synthesis of their cell walls.

Biochemical Pathways

Similar compounds like phenoxymethylpenicillin are known to interfere with the final stage of bacterial cell wall synthesis.

Actividad Biológica

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and various biological assays.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The structural characterization is typically confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, a related study investigated the antibacterial and antifungal activities of various oxadiazole derivatives against Staphylococcus aureus and other pathogens. The results indicated that these compounds demonstrated considerable effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 8 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Candida albicans | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. One study reported that derivatives of 1,3,4-oxadiazole exhibited cytotoxic effects against multiple cancer types by inhibiting key enzymes involved in cell proliferation .

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| D | MCF-7 (Breast Cancer) | 10.5 | Inhibition of HDAC |

| E | HeLa (Cervical Cancer) | 8.0 | Topoisomerase II inhibition |

| F | A549 (Lung Cancer) | 15.0 | Telomerase activity inhibition |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Compounds with the oxadiazole structure often inhibit enzymes that are critical for tumor growth and survival.

- Interaction with Nucleic Acids : These compounds can bind to DNA or RNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : Some studies suggest that oxadiazoles can modulate signaling pathways involved in inflammation and cell survival.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to this compound demonstrated promising results in reducing tumor size in patients with advanced breast cancer.

- Case Study 2 : Another study reported the successful use of an oxadiazole compound in combination therapy for treating resistant strains of MRSA.

Comparación Con Compuestos Similares

Key Observations:

Molecular Weight and Complexity :

- The dihydrobenzodioxin-pyrazole derivative (CAS 1013785-74-4) has the highest molecular weight (341.32 g/mol ), likely due to the fused benzodioxin system and additional methyl groups .

- The cyclohexane analog (CAS 851094-86-5) is the simplest (293.28 g/mol ), with reduced steric hindrance .

Physicochemical Property Gaps

Critical data gaps for the target compound and its analogs include:

- Solubility : Predicted to be low due to aromatic and heterocyclic components.

- Thermal Stability : Melting points and decomposition temperatures are unreported.

- ADME Profiles: No pharmacokinetic studies are available for these compounds.

Q & A

Q. How to investigate the compound’s mechanism of action using computational tools?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.